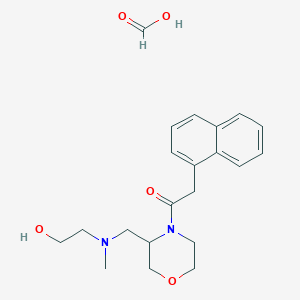![molecular formula C16H23NO5S B6502809 1-[3-(hydroxymethyl)morpholin-4-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one CAS No. 1421453-21-5](/img/structure/B6502809.png)
1-[3-(hydroxymethyl)morpholin-4-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Hydroxymethyl)morpholin-4-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one, or HMPSPE for short, is a synthetic molecule with a wide range of potential applications in the fields of science and technology. HMPSPE is a versatile molecule that can be used in a variety of chemical reactions and processes, and has been studied for its potential use in a variety of applications, ranging from drug discovery to materials science.
Scientific Research Applications
HMPSPE has been studied for its potential use in a variety of scientific research applications, including drug discovery, materials science, and biochemistry. In the field of drug discovery, HMPSPE has been studied for its potential use as a scaffold for the development of novel therapeutic agents. In the field of materials science, HMPSPE has been studied for its potential use in the synthesis of new materials with unique properties. In the field of biochemistry, HMPSPE has been studied for its potential use in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of HMPSPE is not yet fully understood. However, it is believed to interact with various biological targets, including enzymes and receptors, in order to produce its various effects. HMPSPE is believed to have an affinity for certain enzymes, which may explain its ability to affect various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of HMPSPE are not yet fully understood. However, it is believed to have a variety of biochemical and physiological effects, including the modulation of enzyme activity and the inhibition of certain receptors. In addition, HMPSPE has been shown to have anti-inflammatory and analgesic effects, as well as the ability to modulate the immune system.
Advantages and Limitations for Lab Experiments
HMPSPE has several advantages for use in laboratory experiments, including its low cost, ease of synthesis, and versatility. However, there are also some limitations to its use in laboratory experiments, including its potential toxicity and the lack of a full understanding of its mechanism of action.
Future Directions
Given the potential of HMPSPE, there are a number of potential future directions for its use in scientific research. These potential future directions include further studies into its mechanism of action, its potential use in drug discovery, its potential use in the synthesis of new materials, and its potential use in the synthesis of biologically active compounds. Additionally, further studies into its biochemical and physiological effects, as well as its potential toxicity, are needed in order to fully understand its potential applications.
Synthesis Methods
HMPSPE is synthesized by a multi-step process that begins with the reaction of 4-chloro-3-methyl-1,2-dioxolane with 2-chlorobenzyl alcohol in the presence of a base. This reaction produces 4-chloro-2-(4-chlorobenzyloxy)morpholine, which is then reacted with propane-2-sulfonyl chloride in the presence of a base to produce 1-[3-(hydroxymethyl)morpholin-4-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one.
properties
IUPAC Name |
1-[3-(hydroxymethyl)morpholin-4-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12(2)23(20,21)15-5-3-13(4-6-15)9-16(19)17-7-8-22-11-14(17)10-18/h3-6,12,14,18H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAQBIUAERXAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCOCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Hydroxymethyl)morpholino)-2-(4-(isopropylsulfonyl)phenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate](/img/structure/B6502731.png)
![(2Z)-3-oxo-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl pyridine-4-carboxylate](/img/structure/B6502740.png)
![9-(3-methoxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502748.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B6502754.png)
![3-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B6502757.png)
![N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(trifluoromethyl)benzamide](/img/structure/B6502773.png)
![2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B6502779.png)
![3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B6502787.png)
![3-(4-chlorophenyl)-9-(3-methoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502793.png)
![(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(3,4,5-trimethoxyphenyl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6502797.png)
![3-cyclopentyl-1-(3-{[(2-hydroxyethyl)(methyl)amino]methyl}morpholin-4-yl)propan-1-one; formic acid](/img/structure/B6502823.png)
![9-[4-(2-hydroxyethyl)phenyl]-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502824.png)

![3-[3-(4-methoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B6502838.png)